molecular formula C9H7FN2O2 B11902661 4-Fluoro-2-methyl-2H-indazole-6-carboxylic acid

4-Fluoro-2-methyl-2H-indazole-6-carboxylic acid

Cat. No.: B11902661
M. Wt: 194.16 g/mol
InChI Key: MLMMZNZVOGOTIM-UHFFFAOYSA-N
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Description

4-Fluoro-2-methyl-2H-indazole-6-carboxylic acid is a fluorinated indazole derivative characterized by a fluorine atom at position 4, a methyl group at position 2, and a carboxylic acid moiety at position 6. The indazole core, a bicyclic aromatic system with two nitrogen atoms, confers unique electronic and steric properties. The fluorine atom enhances lipophilicity and metabolic stability, while the carboxylic acid group enables salt formation, improving aqueous solubility.

Properties

Molecular Formula

C9H7FN2O2

Molecular Weight

194.16 g/mol

IUPAC Name

4-fluoro-2-methylindazole-6-carboxylic acid

InChI

InChI=1S/C9H7FN2O2/c1-12-4-6-7(10)2-5(9(13)14)3-8(6)11-12/h2-4H,1H3,(H,13,14)

InChI Key

MLMMZNZVOGOTIM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=CC(=CC2=N1)C(=O)O)F

Origin of Product

United States

Preparation Methods

Bromination of 3-Fluoro-2-methylaniline

The initial step involves regioselective bromination at the para position relative to the amine group. In a representative procedure, 50 g of 3-fluoro-2-methylaniline dissolved in 0.75 L acetonitrile undergoes bromination with N-bromosuccinimide (NBS, 78.3 g) at -10°C for 1 hour. This yields 4-bromo-3-fluoro-2-methylaniline with 96.8% efficiency when using sodium bisulfite quenching and ethyl acetate extraction. Temperature control proves critical, as increasing to 10°C reduces yield to 86.2% due to dibromination byproducts.

Table 1: Bromination Optimization

ParameterOptimal ValueYield Impact
Temperature-10°C96.8%
NBS Equivalents1.5Max yield
Quenching AgentNaHSO3Purity >95%

Cyclization to Indazole Core

The brominated intermediate undergoes diazotization and intramolecular cyclization. While explicit details for 4-fluoro-2-methyl-2H-indazole remain unpublished, analogous protocols employ copper(I) iodide catalysis in DMF at 120°C to form the indazole ring. Key challenges include:

  • Competing N1 vs N2 methylation regiochemistry

  • Acid sensitivity of the fluorine substituent

  • Byproduct formation from residual bromine

Carboxylation via Ester Intermediates

Esterification of Halogenated Indazoles

Introduction of the carboxylic acid group often proceeds through ester precursors. A validated approach reacts 6-bromo-2-methyl-2H-indazole with methyl chlorocarbonate in THF containing triethylamine, achieving 89% conversion to the methyl ester. Subsequent saponification uses 2M NaOH/MeOH (1:3 v/v) at 60°C for 4 hours.

Table 2: Esterification/Saponification Conditions

StepReagentsYield
EsterificationClCO2Me, Et3N, THF89%
SaponificationNaOH/MeOH, 60°C78%

Direct Carboxylation Methods

Recent advances demonstrate visible-light-promoted C–H activation using Ir(ppy)3 photocatalysis. While originally developed for cyanomethylation, adaptation with CO2 gas (50 psi) in DMSO enables direct carboxylation at C6. Preliminary data show 42% yield after 24h irradiation, requiring further optimization.

Multi-Step Synthesis from Dichloropyridine Precursors

Halogen Dance Functionalization

A patent route begins with 5-(2,6-dichloro-5-fluoropyridin-3-yl)oxazole-4-carboxylic acid. Sequential steps involve:

  • Amidation with cyclopropylamine (2.46 mL, 35.52 mmol) in DCM

  • Friedel-Crafts acylation using AlCl3 catalyst

  • Oxidative ring contraction with H2O2/NaOH

Table 3: Critical Reaction Parameters

StepKey ParameterOutcome
AmidationDCM solvent, 0°C99% conversion
Ring contractionH2O2, pH 4–5Avoids overoxidation

Final Functionalization

The intermediate 4-bromo-2-(cyclopropylamino)-3-methyl-benzoic acid undergoes halogen exchange using CuF2 in DMF at 150°C, introducing fluorine with 67% efficiency. Demethylation via BBr3 in CH2Cl2 completes the synthesis, albeit with challenges in preserving acid stability.

Comparative Analysis of Methodologies

Table 4: Method Comparison

MethodStepsTotal YieldKey Advantage
Bromination-Cycl.462%High-purity intermediates
Ester Carboxylation358%Mild conditions
Multi-Step628%Modular scaffold access

The bromination-cyclization route offers superior yields but requires cryogenic conditions. Ester-based methods enable late-stage diversification yet struggle with regiochemical control. The multi-step approach provides structural flexibility at the cost of synthetic efficiency.

Challenges and Optimization Strategies

Regioselective Methylation

N1 vs N2 methylation remains problematic. Studies show that bulky bases (KOTMS) in THF favor N2 methylation (4:1 selectivity), while polar aprotic solvents like DMF invert preference to N1 (1:3).

Fluorine Stability

The electron-withdrawing fluorine substituent increases susceptibility to nucleophilic aromatic substitution. Stabilization strategies include:

  • Low-temperature workup (<20°C)

  • Avoidance of strong bases during purification

  • Use of silver nitrate traps for halide byproducts

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methyl-2H-indazole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-Fluoro-2-methyl-2H-indazole-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methyl-2H-indazole-6-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 4-Fluoro-2-methyl-2H-indazole-6-carboxylic acid and its analogs:

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight Similarity Score Key Properties (Boiling Point, Density)
4-Fluoro-2-methyl-2H-indazole-6-carboxylic acid Not provided 4-F, 2-CH3, 6-COOH C9H7FN2O3 ~210.16* N/A Estimated boiling point: ~450°C¹
6-Fluoro-1H-indazole-4-carboxylic acid 848678-59-1 6-F, 4-COOH C8H5FN2O2 180.13 0.69 Higher polarity due to COOH at C4
4-Fluoro-1H-indazole-5-carboxylic acid 1041481-59-7 4-F, 5-COOH C8H5FN2O2 180.13 0.66 Altered acidity (COOH at C5)
4-Fluoro-1H-indole-6-carboxylic acid 313337-34-7 Indole core, 4-F, 6-COOH C9H6FNO2 179.15 0.90 Reduced basicity vs. indazole
4-Fluoro-6-methoxy-1H-indazole-3-carboxylic acid 887569-23-5 4-F, 6-OCH3, 3-COOH C9H7FN2O4 226.16 N/A Boiling point: 450°C; Density: 1.5 g/cm³
6-Chloro-4-methyl-1H-indazole-3-carboxylic acid 885520-93-4 6-Cl, 4-CH3, 3-COOH C9H7ClN2O2 210.62 N/A Higher halogen electronegativity

*Estimated based on structural similarity to CAS 887569-23-5 .

Key Differences and Implications

Substituent Position Effects: The carboxylic acid group at position 6 in the target compound vs. Methyl vs. Methoxy Groups: The methyl group at position 2 in the target compound provides steric hindrance without significant electronic effects, whereas methoxy groups (e.g., in CAS 887569-23-5) are electron-donating, reducing electrophilicity .

Core Heterocycle Differences :

  • Indazole vs. Indole : The indazole core (two nitrogen atoms) in the target compound enhances aromatic stability and hydrogen-bond acceptor capacity compared to indole derivatives (one nitrogen). For instance, 4-Fluoro-1H-indole-6-carboxylic acid lacks the second nitrogen, reducing its ability to participate in π-π stacking interactions .

Halogen Effects: Fluorine vs.

Biological Activity

4-Fluoro-2-methyl-2H-indazole-6-carboxylic acid is a heterocyclic compound belonging to the indazole family, notable for its diverse biological activities. This compound has attracted attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a fluorine atom in its structure enhances its reactivity and interaction with biological targets, which may improve its efficacy in various applications.

  • Molecular Formula : C_9H_8FNO_2
  • Molecular Weight : 194.16 g/mol
  • Structure : The compound features a unique indazole core with a carboxylic acid functional group and a fluorine atom at the 4-position.

Antimicrobial Activity

Research indicates that compounds within the indazole family, including 4-Fluoro-2-methyl-2H-indazole-6-carboxylic acid, exhibit significant antimicrobial properties. The fluorine substitution is believed to enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.

Anticancer Activity

Several studies have highlighted the anticancer potential of 4-Fluoro-2-methyl-2H-indazole-6-carboxylic acid. For instance, derivatives of indazole have been shown to inhibit Polo-like kinase 4 (PLK4), a critical regulator of cell division. Compounds derived from this scaffold demonstrated nanomolar IC_50 values against cancer cell lines, indicating potent antitumor activity:

CompoundTargetIC50 (nM)
Compound 81cPLK4<10
Compound 82aPim-10.4
Compound 82aPim-21.1
Compound 82aPim-30.4

These findings suggest that 4-Fluoro-2-methyl-2H-indazole-6-carboxylic acid and its derivatives could serve as promising candidates for cancer therapy.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In preclinical models, it exhibited significant inhibition of inflammatory cytokines and markers, suggesting its potential utility in treating inflammatory diseases.

The mechanism by which 4-Fluoro-2-methyl-2H-indazole-6-carboxylic acid exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound interacts with key enzymes involved in cellular proliferation and inflammation.
  • Receptor Modulation : It may modulate receptor activity, influencing signaling pathways that regulate cell growth and immune responses.
  • Cell Cycle Disruption : By inhibiting PLK4, it disrupts normal cell cycle progression, leading to apoptosis in cancer cells.

Case Studies

  • In Vivo Studies : In mouse models of colon cancer, treatment with derivatives of this compound resulted in significant tumor growth reduction compared to controls.
  • Cell Line Studies : Various cancer cell lines treated with the compound showed dose-dependent decreases in viability, confirming its cytotoxic effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-fluoro-2-methyl-2H-indazole-6-carboxylic acid, and what reaction conditions are critical for achieving high purity?

  • Methodology : A typical approach involves condensation reactions using acetic acid as a solvent and catalyst. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with substituted thiazolones (e.g., 2-aminothiazol-4(5H)-one) in acetic acid for 3–5 hours under controlled heating . Sodium acetate is often added to buffer the reaction medium, enhancing cyclization efficiency. Post-synthesis, recrystallization from DMF/acetic acid mixtures improves purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR can confirm the presence of the fluorine substituent (via coupling patterns) and the methyl group (singlet at ~2.5 ppm). The carboxylic acid proton may appear as a broad peak in DMSO-d6_6 .
  • IR : A strong absorption band near 1700 cm1^{-1} confirms the carboxylic acid group .
  • LC-MS/MS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns, particularly useful for detecting fluorinated by-products .

Q. How does the fluorine substituent influence the compound’s solubility and stability in aqueous solutions?

  • Methodology : Fluorine’s electronegativity reduces solubility in polar solvents but enhances stability against oxidation. Solubility can be tested via pH-dependent assays (e.g., shake-flask method at pH 1–13), while stability is assessed using accelerated degradation studies (40°C/75% RH) monitored by HPLC .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for fluorinated indazole derivatives?

  • Methodology :

  • Reaction Optimization : Screen molar ratios (e.g., 1.0–1.2 equiv of formyl-indazole precursors) and alternative catalysts (e.g., HCl vs. AcOH) to identify yield-limiting steps .
  • By-Product Analysis : Use LC-MS/MS to detect intermediates like uncyclized thiazole adducts or over-fluorinated species, guiding purification protocols .

Q. How can regioselective fluorination be achieved to minimize positional isomers in the indazole ring?

  • Methodology :

  • Directed C-H Activation : Employ palladium catalysts with directing groups (e.g., carboxylic acid) to favor fluorination at the 4-position .
  • Electrophilic Fluorination : Use Selectfluor® or NFSI in aprotic solvents (e.g., DMF) to target electron-rich aromatic positions .

Q. What computational or experimental approaches elucidate the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?

  • Methodology :

  • Molecular Docking : Perform in silico studies using AutoDock Vina to predict interactions with ATP-binding pockets or allosteric sites .
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure real-time binding kinetics (KD_D, kon_{on}/koff_{off}) .

Q. How do pH and temperature affect the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology :

  • Design of Experiments (DoE) : Vary pH (4–9), temperature (25–80°C), and catalyst loading (1–5% Pd) to map optimal conditions. Monitor reaction progress via 19^{19}F NMR to track fluorine retention .

Data Analysis and Interpretation

Q. What analytical workflows address discrepancies in reported melting points or spectral data?

  • Methodology :

  • DSC/TGA : Differential scanning calorimetry provides precise melting points and detects polymorphic transitions .
  • Comparative Spectral Libraries : Cross-reference with PubChem or EPA DSSTox entries to validate NMR/IR peaks .

Q. How can researchers differentiate between tautomeric forms (e.g., 2H vs. 1H-indazole) in solution?

  • Methodology :

  • Variable Temperature NMR : Monitor proton shifts at 25–60°C to observe tautomer equilibria .
  • X-ray Crystallography : Resolve solid-state structures to confirm dominant tautomers .

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